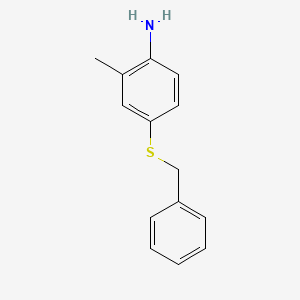
4-(Benzylthio)-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(BENZYLSULFANYL)-2-METHYLANILINE is an organic compound that features a benzylsulfanyl group attached to a 2-methylaniline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLSULFANYL)-2-METHYLANILINE typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-chlorobenzylsulfanyl with 2-methylaniline under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(BENZYLSULFANYL)-2-METHYLANILINE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nitric acid, sulfuric acid, halogens (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its antimalarial properties, particularly in the synthesis of chalcone derivatives.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 4-(BENZYLSULFANYL)-2-METHYLANILINE varies depending on its application. For instance, its antimalarial activity is believed to involve the inhibition of hemozoin formation in Plasmodium species. This inhibition disrupts the parasite’s ability to detoxify free heme, leading to its death . The compound’s antibacterial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
4-(BENZYLSULFANYL)BENZONITRILE: Similar structure but with a nitrile group instead of an amine.
4-(BENZYLSULFANYL)CHALCONES: Chalcone derivatives with similar sulfanyl groups.
Uniqueness
4-(BENZYLSULFANYL)-2-METHYLANILINE is unique due to its specific combination of a benzylsulfanyl group and a 2-methylaniline structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C14H15NS |
|---|---|
Peso molecular |
229.34 g/mol |
Nombre IUPAC |
4-benzylsulfanyl-2-methylaniline |
InChI |
InChI=1S/C14H15NS/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3 |
Clave InChI |
VRYXAKDSWJEOJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)SCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


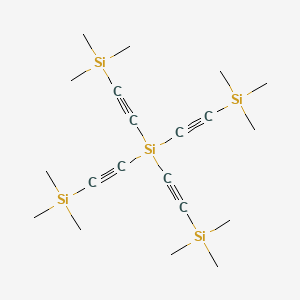
![8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate](/img/structure/B14023404.png)
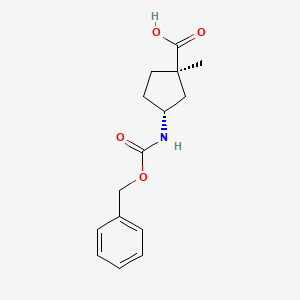

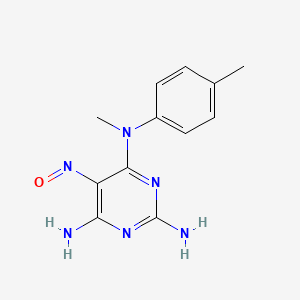

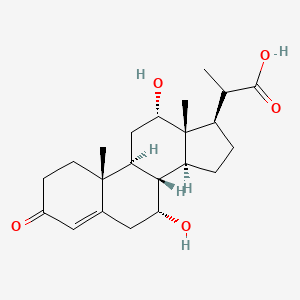
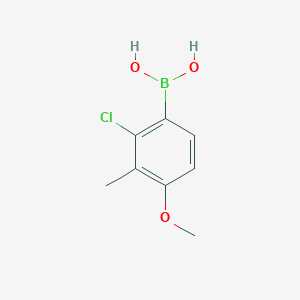
![3,3-Diethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14023445.png)
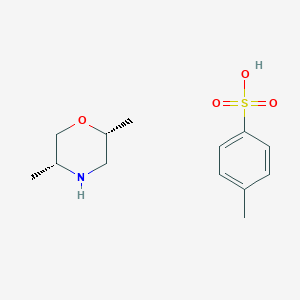
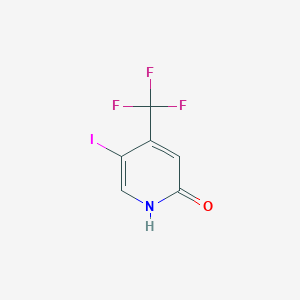
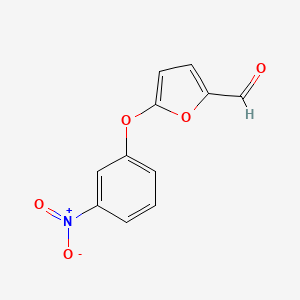
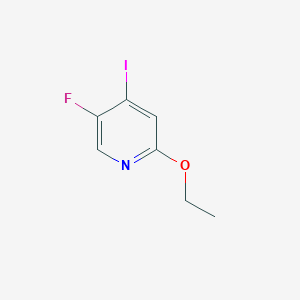
![[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B14023491.png)
